molecular formula C11H13NO2 B074946 4-(Dimethylamino)cinnamic acid CAS No. 1552-96-1

4-(Dimethylamino)cinnamic acid

Cat. No. B074946
CAS RN: 1552-96-1
M. Wt: 191.23 g/mol
InChI Key: CQNPVMCASGWEHM-VMPITWQZSA-N
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Description

Synthesis Analysis

A novel approach to synthesizing cinnamic acids involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide, 4-dimethylaminopyridine (4-DMAP), and pyridine as reagents. This method has proven to yield cinnamic acids, including DMACA, in moderate to high yields through a reaction that takes place at reflux temperatures for several hours (Chiriac, Tanasă, & Onciu, 2005).

Molecular Structure Analysis

The molecular structure of DMACA facilitates a dual fluorescence in polar mediums, attributed to a delocalized excited state (DE) and twisted intramolecular charge transfer (TICT) state. This behavior is significantly influenced by the molecular geometry, especially the twist of the N(CH3)2 group, which affects the excited state dipole moments and the overall photophysics of the compound. Quantum chemical calculations support these findings, highlighting the importance of the twisted geometry in the photophysical properties of DMACA (Bangal & Chakravorti, 1998).

Chemical Reactions and Properties

DMACA participates in various chemical reactions, demonstrating its versatility as a functional molecule. It serves as a catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, showcasing its potential in synthesizing lactones under neutral conditions. The substrate structure significantly influences the outcomes of these reactions, suggesting the importance of molecular interactions and the catalytic mechanism proposed by the researchers (Meng, Liu, Liu, & Wang, 2015).

Physical Properties Analysis

The photophysics of DMACA is notably affected by its environment, as observed in studies involving its behavior in various solvents and micelle systems. The compound exhibits a change in fluorescence intensity upon binding in ionic micelles, with the nature of the specific hydrogen bonding interaction playing a crucial role in its photophysical properties. This behavior underscores the significance of environmental factors on the photophysical outcomes of DMACA, especially in terms of fluorescence emission yields (Singh & Mitra, 2011).

Chemical Properties Analysis

DMACA's chemical properties, such as its reactivity and interaction with proteins, have been extensively studied. The interaction with serum albumins through fluorescence spectroscopy has revealed insights into the binding mechanisms and thermodynamic parameters, indicating a strong affinity and specific binding sites on the proteins for DMACA. This interaction is primarily entropy-driven, suggesting spontaneous binding to the proteins and highlighting the compound's role in biological systems (Singh & Mitra, 2011).

Scientific Research Applications

  • Peptide Synthesis

    • 4-(Dimethylamino)cinnamic acid is used in peptide synthesis . It’s a reagent used in the creation of peptides, which are short chains of amino acid monomers linked by peptide bonds.
  • Fluorescence Spectroscopy

    • 4-(Dimethylamino)cinnamic acid has been used as a probe in fluorescence spectroscopy . This technique uses fluorescence to provide information about the spatial distribution of a sample, its composition, and its physical properties.
  • Pharmaceutical Applications

    • Cinnamic acid derivatives, including 4-(Dimethylamino)cinnamic acid, are known for their wide range of pharmaceutical applications . They have been reported to have antioxidant and anti-inflammatory properties .
  • Antimicrobial Properties

    • Some cinnamic acid derivatives have been studied for their effects on controlling planktonic Escherichia coli, Staphylococcus aureus, and Enterococcus hirae .
  • Chromogenic Reagent

    • 4-(Dimethylamino)cinnamic acid can be used as a chromogenic reagent . Chromogenic reagents are substances that produce a specific color when they react with certain other substances.
  • Anti-Tumor Activity

    • Cinnamic acid derivatives, including 4-(Dimethylamino)cinnamic acid, are known to possess broad therapeutic applications including anti-tumor activity .
  • Chromogenic Reagent

    • 4-(Dimethylamino)cinnamic acid can be used as a chromogenic reagent . Chromogenic reagents are substances that produce a specific color when they react with certain other substances.
  • Anti-Tumor Activity

    • Cinnamic acid derivatives, including 4-(Dimethylamino)cinnamic acid, are known to possess broad therapeutic applications including anti-tumor activity .

Safety And Hazards

4-(Dimethylamino)cinnamic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNPVMCASGWEHM-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)cinnamic acid

CAS RN

1552-96-1
Record name p-(Dimethylamino)cinnamic acid
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Record name 1552-96-1
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Record name p-(dimethylamino)cinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
PR Bangal, S Chakravorti - Journal of Photochemistry and Photobiology A …, 1998 - Elsevier
… 4-dimethylamino cinnamic acid (DMACA) has been studied by steady state and time-resolved fluorescence spectroscopy in different environments in order to get the information about …
Number of citations: 42 www.sciencedirect.com
TS Singh, S Mitra - Photochemical & Photobiological Sciences, 2008 - Springer
The constrained photophysics of intramolecular charge transfer (ICT) probe 4-(dimethylamino)cinnamic acid (DMACA) was studied in different surfactant systems as well as in presence …
Number of citations: 22 link.springer.com
V Pérez-Alvarez, E Fernández-Martinez… - PROCEEDINGS …, 2003 - researchgate.net
METHODS Chemistry. Compounds were obtained as depicted in Scheme 1: briefly 3, 4 diacetyl caffeic acid was obtained by reaction between caffeic acid and acetic anhydride. The …
Number of citations: 3 www.researchgate.net
TS Singh, S Mitra - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
Cinnamic acid (CA) derivatives are known to possess broad therapeutic applications including anti-tumor activity. The present study was designed to determine the underlying …
Number of citations: 72 www.sciencedirect.com
SY Lee, IY Hwang, CS Jeong - Natural Product Sciences, 2017 - synapse.koreamed.org
P-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid are the compounds found in Polygalae Radix, the root of Polygala tenuifolia Willdenow, and have been reported to have …
Number of citations: 5 synapse.koreamed.org
D Namazi, JJ Diamond… - … OF PAPERS OF THE …, 2012 - digitalcommons.linfield.edu
Density Functional Theory (DFT) has become the method of choice in the determination of molecular geometry and vibrational structure. Our research focused on the theoretical study of …
Number of citations: 2 digitalcommons.linfield.edu
JA Weber, PY Turpin, SA Bernhard, WL Peticolas - Biochemistry, 1986 - ACS Publications
Chemistry, George Mason University, Fairfax, Virginia 22030, and l. aboratoire Curie, 75231 Paris Cedex05, France Received August 28, 1985 abstract: Chromophoric [4-(…
Number of citations: 7 pubs.acs.org
J Oliveira, A Fernandes, V de Freitas - Tetrahedron Letters, 2016 - Elsevier
The synthesis and structural characterization by LC–MS and NMR of a new blue amino-based pyranoanthocyanin-derived pigment is presented from the reaction of A-type vitisin and 4-(…
Number of citations: 17 www.sciencedirect.com
E Tanriver - 2014 - digitalcommons.linfield.edu
Results The SERS spectra of DMACA are shown in Fig. 1, and vibrational band assignments are listed in Table I. The spectra are dominated by in-plane benzene ring vibrations, …
Number of citations: 3 digitalcommons.linfield.edu
E Avram, E Rusu, A Airinei - Revue roumaine de Chimie, 1998 - CARTIMEX
Number of citations: 1

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